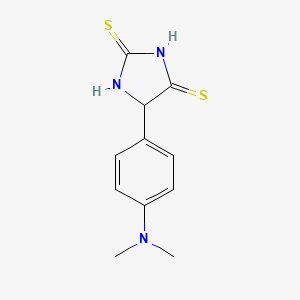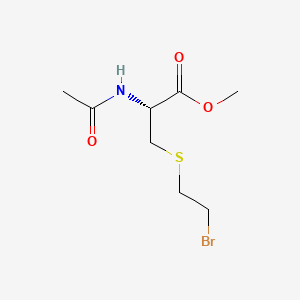
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate is a chemical compound with the molecular formula C8H14BrNO3S and a molecular weight of 284174 It is a derivative of L-cysteine, an amino acid, and features a bromoethyl group attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate typically involves the reaction of L-cysteine with bromoethanol in the presence of an acetylating agent. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst to facilitate the reaction. The process generally involves the following steps:
Acetylation: L-cysteine is acetylated using acetic anhydride to form N-acetyl-L-cysteine.
Bromination: The N-acetyl-L-cysteine is then reacted with bromoethanol to introduce the bromoethyl group.
Esterification: Finally, the product is esterified using methanol to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the sulfur atom and the bromoethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: N-acetyl-S-(2-bromoethyl)-L-cysteine and methanol.
Aplicaciones Científicas De Investigación
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate involves its interaction with biological molecules, particularly proteins and enzymes. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-S-(2-chloroethyl)-L-cysteinate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
N-acetyl-S-(2-iodoethyl)-L-cysteinate: Contains an iodoethyl group.
N-acetyl-S-(2-hydroxyethyl)-L-cysteinate: Features a hydroxyethyl group.
Uniqueness
Methyl N-acetyl-S-(2-bromoethyl)-L-cysteinate is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and hydroxy analogs. The bromoethyl group is more reactive in substitution reactions, making this compound particularly useful in synthetic chemistry and biochemical applications.
Propiedades
Número CAS |
77109-49-0 |
|---|---|
Fórmula molecular |
C8H14BrNO3S |
Peso molecular |
284.17 g/mol |
Nombre IUPAC |
methyl (2R)-2-acetamido-3-(2-bromoethylsulfanyl)propanoate |
InChI |
InChI=1S/C8H14BrNO3S/c1-6(11)10-7(8(12)13-2)5-14-4-3-9/h7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
IWTQNTFCJNYJAZ-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCCBr)C(=O)OC |
SMILES canónico |
CC(=O)NC(CSCCBr)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



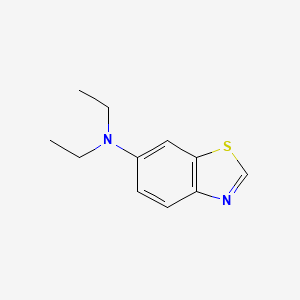

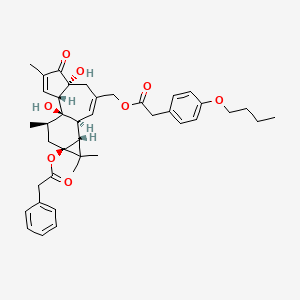
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)

![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
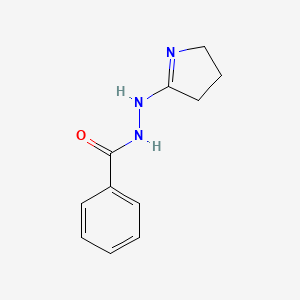
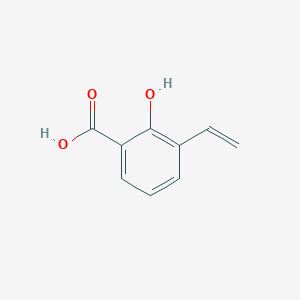
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)

![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
